molecular formula C22H27ClN4O3 B2867909 N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide CAS No. 900006-00-0

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide

Cat. No.: B2867909
CAS No.: 900006-00-0
M. Wt: 430.93
InChI Key: DRCZHXBABURIDJ-UHFFFAOYSA-N
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Description

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a synthetic organic compound with the CAS registry number 900006-00-0 . It has a molecular formula of C 22 H 27 ClN 4 O 3 and a molecular weight of 430.93 g/mol . This compound is offered with a purity of 90% or higher and is available for procurement in various quantities to suit research needs . The structural backbone of this molecule incorporates several pharmacologically significant features, including a morpholine ring, a dimethylaniline group, and a 3-chlorophenyl moiety linked by an ethanediamide (oxamide) bridge . These functional groups are commonly found in compounds with biological activity, making this molecule a valuable candidate for exploratory research in medicinal chemistry and drug discovery. Its structure suggests potential for interaction with various enzymatic targets, though its specific mechanism of action and primary research applications are subjects for ongoing scientific investigation. Researchers are exploring its potential in various biochemical and pharmacological contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Identifiers & Structure: • CAS Number: 900006-00-0 • Molecular Formula: C 22 H 27 ClN 4 O 3 • Molecular Weight: 430.93 g/mol • IUPAC Name: this compound • InChIKey: DRCZHXBABURIDJ-UHFFFAOYSA-N

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-26(2)19-8-6-16(7-9-19)20(27-10-12-30-13-11-27)15-24-21(28)22(29)25-18-5-3-4-17(23)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZHXBABURIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxalamide derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxalamide derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. N-(3-Chloro-4-fluorophenyl)-N′-[2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-yl)ethyl]ethanediamide

  • Key Differences: Replaces the morpholin-4-yl and 4-(dimethylamino)phenyl groups with a 1-methylindole moiety and introduces a 4-fluoro substituent on the chlorophenyl ring.
  • Implications : The indole group may enhance π-π stacking interactions in receptor binding, while the fluorine atom could improve metabolic stability and bioavailability compared to the parent compound .

B. Brezivaptanum (Vasopressin Receptor Antagonist)

  • Structure : 2-[3-(3-Chlorophenyl)-1-{4-[2-(Morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide.
  • Key Differences : Incorporates a triazole ring and an isopropyl group instead of the ethanediamide backbone.
  • Activity : Demonstrated potent vasopressin receptor antagonism, highlighting the importance of the morpholine-chlorophenyl combination in targeting neuroendocrine receptors .

C. N-(3-Chlorophenyl)-3-(4-Chlorophenyl)-2-Cyanoprop-2-enamide

  • Key Differences: Replaces the ethanediamide linker with a cyanopropenamide group and adds a second chlorophenyl substituent.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Functional Groups Biological Target/Activity Synthesis Highlights
Target Compound ~500 (estimated) Ethanediamide, morpholine, 3-chlorophenyl Hypothesized receptor modulation Likely involves amide coupling
Brezivaptanum 531.98 Triazole, morpholine, 3-chlorophenyl Vasopressin receptor antagonist Multi-step synthesis with Pd catalysis
N-(3-Chloro-4-fluorophenyl)-...ethanediamide ~490 (estimated) Indole, 3-chloro-4-fluorophenyl Microbial metabolite sensing Amide coupling under basic conditions

Key Observations :

Morpholine Role : The morpholine ring in both the target compound and brezivaptanum enhances solubility and may facilitate blood-brain barrier penetration .

Chlorophenyl Significance : The 3-chlorophenyl group is a common feature in receptor antagonists, likely contributing to hydrophobic binding pockets .

Synthetic Complexity : The target compound’s synthesis likely parallels methods for brezivaptanum, requiring sequential amide bond formations and protection/deprotection strategies .

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